molecular formula C17H15N3S2 B5613322 2,6-Bis(2-pyridylthiomethyl)pyridine

2,6-Bis(2-pyridylthiomethyl)pyridine

Cat. No.: B5613322
M. Wt: 325.5 g/mol
InChI Key: JSQHOHXFQOEXGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis(2-pyridylthiomethyl)pyridine is a sophisticated multidentate ligand designed for coordination chemistry and biomedical research. Its structure features a central pyridine ring symmetrically substituted at the 2 and 6 positions with thiomethyl-linked pyridyl groups, creating multiple nitrogen and sulfur donor sites. This architecture is ideal for forming stable complexes with various transition metal ions, such as cobalt, copper, and zinc . Such complexes are fundamental for developing novel compounds with specific magnetic, catalytic, or electronic properties. In the realm of medicinal chemistry, pyridine-based scaffolds like this are recognized for their significant biomedical potential . They serve as key pharmacophores in the design of new therapeutic agents. The molecular framework of this compound is particularly relevant in the exploration of antifungal drugs, as hybrid pyridine-azole derivatives have demonstrated strong activity against human and plant fungal pathogens by potentially acting as multi-target inhibitors . Furthermore, 2,6-disubstituted pyridine derivatives have been identified as promising inhibitors of β-amyloid-42 aggregation, a key pathological process in Alzheimer's disease, highlighting their value in neurological disorder research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-bis(pyridin-2-ylsulfanylmethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3S2/c1-3-10-18-16(8-1)21-12-14-6-5-7-15(20-14)13-22-17-9-2-4-11-19-17/h1-11H,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQHOHXFQOEXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC2=NC(=CC=C2)CSC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,6 Bis 2 Pyridylthiomethyl Pyridine and Its Structural Analogues

Strategies for the Preparation of the Core Ligand and Related Precursors

The synthesis of 2,6-Bis(2-pyridylthiomethyl)pyridine and its precursors relies on a few key strategic approaches that allow for the efficient construction of the central pyridine (B92270) core and the introduction of the thioether side arms.

Utilization of Halogenated Pyridine Building Blocks (e.g., 2,6-Bis(chloromethyl)pyridine)

A prevalent and straightforward method for synthesizing the 2,6-disubstituted pyridine scaffold involves the use of readily available halogenated building blocks. Among these, 2,6-bis(chloromethyl)pyridine (B1207206) stands out as a versatile precursor. researchgate.netmdpi.comsigmaaldrich.com Its high reactivity allows for facile nucleophilic substitution reactions at the chloromethyl positions.

The synthesis of this compound can be achieved through the reaction of 2,6-bis(chloromethyl)pyridine with 2-mercaptopyridine (B119420) (also known as pyridine-2-thiol). In this reaction, the thiol group of 2-mercaptopyridine acts as a nucleophile, displacing the chloride ions from 2,6-bis(chloromethyl)pyridine to form the desired thioether linkages. This reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

Similarly, other halogenated precursors like 2,6-bis(bromomethyl)pyridine (B1268884) can be employed. rsc.org While often providing higher reactivity, brominated compounds can be more expensive and less stable than their chlorinated counterparts. The choice between these halogenated starting materials often depends on the desired reactivity and economic considerations.

A variety of related thioether ligands can be synthesized using this methodology by reacting 2,6-bis(chloromethyl)pyridine with different thiol-containing nucleophiles. sci-hub.sechemrxiv.org

Application of Organotin Intermediates in Cross-Coupling Reactions (e.g., 2,6-Bis(trimethyltin)pyridine)

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds in a highly selective manner. mdpi.comamhsr.orgnih.gov While the direct use of 2,6-bis(trimethylstannyl)pyridine for the synthesis of this compound is not extensively documented in the readily available literature, the principles of Stille coupling suggest its potential applicability.

In a hypothetical Stille coupling approach, 2,6-bis(trimethylstannyl)pyridine could be reacted with a suitable electrophile, such as 2-(halomethyl)pyridine, in the presence of a palladium catalyst. However, the more common application of cross-coupling reactions in pyridine chemistry involves the coupling of halopyridines with various organometallic reagents. For instance, pyridine sulfinates have been demonstrated as effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides, offering an alternative to the often problematic Suzuki-Miyaura coupling of pyridine-2-boronates. amhsr.orgnih.govnih.gov

Methods for Introducing Pyridylthiomethyl Arms

The introduction of the pyridylthiomethyl arms is a critical step in the synthesis of the target ligand. The most direct method involves the nucleophilic substitution reaction between a dihalogenated pyridine, such as 2,6-bis(chloromethyl)pyridine, and 2-mercaptopyridine. researchgate.net The reaction is typically facilitated by a base, which deprotonates the thiol to form a more reactive thiolate anion.

Alternative strategies for forming thioether bonds include reactions involving pyridinium (B92312) salts. For example, the reaction of 1-(4-dimethylamino)-[2,3,5,6-tetrachloropyridin-4-yl]pyridinium chloride with S-nucleophiles can yield tetrachloro-4-sulfanylpyridines under mild conditions. researchgate.net This highlights the potential for using activated pyridine derivatives to facilitate the introduction of thioether moieties.

The synthesis of various pyridyl thioethers can also be accomplished through the reaction of halopyridines with sulfur nucleophiles under microwave irradiation, which can significantly reduce reaction times. sci-hub.se

Advanced Functionalization and Derivatization Strategies for 2,6-Disubstituted Pyridines

To tailor the properties of the core ligand for specific applications, a variety of functionalization and derivatization strategies have been developed. These methods allow for the modification of both the central pyridine ring and the thioether side arms, as well as the incorporation of other heterocyclic units.

Synthesis of Analogues with Tailored Structural Modifications on the Pyridine and Thioether Moieties

The synthesis of 2,6-disubstituted pyridine derivatives with various substituents on the pyridine ring has been extensively explored. researchgate.netnih.gov These modifications can influence the electronic properties of the pyridine nitrogen and the steric environment around the metal center in coordination complexes.

Incorporation of Diverse Heterocyclic Units (e.g., Triazole, Pyrazole (B372694), Pyrimidine)

The incorporation of additional heterocyclic units into the ligand framework can introduce new coordination sites and lead to the formation of multinuclear or higher-order coordination assemblies.

Triazole Derivatives: The "click" chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition, has been a powerful tool for the synthesis of triazole-functionalized pyridine derivatives. mdpi.comresearchgate.net For example, pyridine derivatives with O-propargyl groups can react with various substituted azides to yield 1-substituted (1H-1,2,3-triazol-4-yl)methoxy functionalized pyridines. researchgate.net Thioether-linked triazole-pyridine compounds have also been synthesized, demonstrating the versatility of these synthetic strategies. nih.gov

Pyrazole Derivatives: Pyrazole-containing ligands are of great interest due to their diverse coordination chemistry. researchgate.net The synthesis of 2,6-bis(pyrazolyl)pyridines is well-established and provides a platform for creating versatile ligands. researchgate.net Functionalization of pyrazoles at various positions can be achieved through methods such as oxidative thio- or selenocyanation. beilstein-journals.org The incorporation of pyrazole moieties into 2,6-disubstituted pyridine frameworks can be achieved through multi-step synthetic sequences, often involving the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. researchgate.netresearchgate.netmdpi.com

Pyrimidine (B1678525) Derivatives: Pyrimidine units can also be incorporated into the side arms of 2,6-disubstituted pyridines. The synthesis of pyrimidine-thioethers has been reported, often involving the reaction of a pyrimidine thiol with a suitable electrophile. nih.govresearchgate.net For instance, pyrimidine-incorporated piperazine (B1678402) derivatives have been synthesized by reacting thiophene (B33073) substituted chalcones with thiourea, followed by methylation and reaction with piperazine. nih.gov General methods for pyrimidine synthesis include the cyclocondensation of β-keto esters with amidines. organic-chemistry.org

Optimization and Scalability of Synthetic Pathways for Research Applications

The synthesis of this compound and its structural analogues, often categorized as SNS pincer ligands, is of significant interest for their applications in coordination chemistry and catalysis. The optimization of synthetic routes to these compounds is crucial for ensuring high yields, purity, and cost-effectiveness, while scalability is essential for meeting the demands of broader research applications.

A common and effective synthetic pathway to 2,6-bis(arylthiomethyl)pyridine derivatives involves the reaction of a suitable 2,6-disubstituted pyridine precursor with the appropriate arylthiol. A key precursor in many of these syntheses is 2,6-bis(chloromethyl)pyridine or its tosylated analogue, 2,6-bis(tosyloxymethyl)pyridine (B13696270). The tosylated precursor is often favored as it is a convenient and stable intermediate. nih.govresearchgate.net

The synthesis of 2,6-bis(tosyloxymethyl)pyridine itself can be achieved with high yield by reacting 2,6-pyridinedimethanol (B71991) with p-toluenesulfonyl chloride in the presence of sodium hydroxide (B78521) in a tetrahydrofuran (B95107) (THF)/water mixture. This method has been reported to produce the desired product in 80% yield. nih.gov This stable intermediate can then be used for the subsequent nucleophilic substitution with various thiols to generate a library of SNS ligands.

For the synthesis of the target thioether ligands, the reaction conditions are critical for achieving optimal yields and minimizing side products. The choice of base, solvent, and temperature plays a pivotal role. For instance, the synthesis of 2,6-bis[[(2-methoxyphenyl)thio]methyl]pyridine (L1) and 2,6-bis[[(2-chlorophenyl)thio]methyl]pyridine (L2) was accomplished by reacting 2,6-bis(chloromethyl)pyridine with the corresponding thiophenol in dimethylformamide (DMF). ias.ac.in This polar aprotic solvent is effective in facilitating the SN2 reaction.

In a similar vein, the synthesis of 2,6-bis[[(2-methylphenyl)thio]methyl]pyridine (SNS-1) was achieved by heating a solution of 2-methylthiophenol and 2,6-bis(chloromethyl)pyridine in the presence of a base, yielding the product as a viscous oil. researchgate.net The use of a suitable base is essential to deprotonate the thiol and generate the thiolate nucleophile.

For research applications requiring larger quantities of these ligands, the scalability of the synthetic pathway is a primary concern. The accessibility and cost of starting materials are significant factors. The precursor 2,6-lutidine is a readily available and relatively inexpensive starting material for the synthesis of 2,6-bis(hydroxymethyl)pyridine, a key intermediate. ethz.chrsc.org An efficient, biocatalytic one-pot process for the preparation of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine has been demonstrated, offering a sustainable and scalable alternative to traditional multi-step organic syntheses. ethz.chrsc.orggoogle.com This enzymatic approach can achieve high titers, making it an attractive option for large-scale production. rsc.orggoogle.com

The subsequent steps, such as tosylation and nucleophilic substitution, are generally robust and can be scaled up with appropriate engineering controls. The purification of the final products, often achieved through column chromatography or recrystallization, can present challenges on a larger scale, and optimization of these purification methods is necessary. mdpi.com

The table below summarizes the synthetic conditions and yields for several structural analogues of this compound, providing a comparative overview of the different methodologies.

Compound NamePrecursorReagentsSolventYieldReference
2,6-Bis(tosyloxymethyl)pyridine2,6-Pyridinedimethanolp-Toluenesulfonyl chloride, NaOHTHF/Water80% nih.gov
2,6-Bis[[(2-methylphenyl)thio]methyl]pyridine (SNS-1)2,6-Bis(chloromethyl)pyridine2-Methylthiophenol, BaseNot specified70% researchgate.net
2,6-Bis[[(2-methoxyphenyl)thio]methyl]pyridine (L1)2,6-Bis(chloromethyl)pyridine2-MethoxybenzenethiolDMFN/A ias.ac.in
2,6-Bis[[(2-chlorophenyl)thio]methyl]pyridine (L2)2,6-Bis(chloromethyl)pyridine2-ChlorothiophenolDMFN/A ias.ac.in
2,6-Bis((phenylselanyl)methyl)pyridine (L1)2,6-Bis(chloromethyl)pyridinePhenylselanyl anionNot specifiedN/A researchgate.net

Complexation Behavior with Transition Metal Ions.

The interaction of this compound (L) with transition metals is characterized by the ligand's versatile binding capabilities, engaging its central pyridine nitrogen, two thioether sulfurs, and two terminal pyridine nitrogens. This allows for the formation of stable complexes with a variety of d-block metal centers.

The complexation of this compound (L) has been studied with several d-block metals, revealing a range of coordination numbers and geometries depending on the specific metal ion.

Zn(II), Cd(II), and Hg(II): With Group 12 metal ions, this ligand readily forms mononuclear complexes. researchgate.net X-ray crystallographic studies have characterized complexes such as ZnL2 and HgL2, where the ligand acts in a pentadentate fashion. researchgate.net Mercury, in particular, is known to form coordinate complexes with molecules containing both nitrogen and sulfur binding sites, often showing a strong affinity for sulfur. researchgate.net In the case of the cadmium complex, [CdL(ClO4)]ClO4, the coordination environment is expanded to heptacoordinate (N3O2S2) as one perchlorate (B79767) anion acts as a bidentate ligand. researchgate.net This contrasts with the zinc and mercury perchlorate complexes where the anions are well-separated from the metal center. researchgate.net

Pd(II): Palladium(II) is a d⁸ metal ion that strongly favors a four-coordinate square planar geometry in its complexes. jscimedcentral.comwikipedia.org While specific structures with this compound are not extensively detailed in the provided context, related pincer-type ligands are commonly used to synthesize square-planar Pd(II) complexes for applications in catalysis.

Ru(II): Ruthenium(II) complexes with analogous SNS pincer ligands, such as 2,6-bis(tert-butylthiomethyl)pyridine, have been synthesized. These studies show the ligand coordinating in a meridional fashion to the ruthenium center, forming stable octahedral complexes like Ru(SNStBu)Cl2(PPh3).

Fe(II): Iron(II) complexes with related 2,6-bis(azolyl)pyridine ligands typically feature a high-spin Fe(II) center in a six-coordinate, pseudo-octahedral environment. nih.govrsc.orgrsc.org These complexes often exhibit significant angular distortion from ideal geometry. nih.gov The ligand framework is well-suited to occupy three coordination sites in a meridional arrangement. rsc.org

Cu(I) and Ag(I): As d¹⁰ metal ions, Copper(I) and Silver(I) are flexible in their coordination preferences, commonly forming complexes with coordination numbers of two (linear), three (trigonal planar), or four (tetrahedral). jscimedcentral.com The X-ray crystal structure of a Cu(I) complex with pyridine ligands shows a tetrahedral geometry. jscimedcentral.com Similarly, Ag(I) can form linear complexes with two pyridine ligands or four-coordinate tetrahedral and square planar species. jscimedcentral.comwikipedia.org In complexes with related multidentate ligands containing pyridine and pyrazine (B50134) rings, Ag(I) has been observed in four-coordinate environments, for instance in [Ag(py-2pz)2]PF6. nih.gov

The structural diversity of complexes formed with this compound stems from its ability to adopt various binding modes and conformations.

In the absence of strongly coordinating anions or solvent molecules, the ligand can utilize all five of its N3S2 donor atoms to bind a single metal ion. This pentadentate coordination has been explicitly observed in the solid-state structures of zinc and mercury complexes, ZnL2 and HgL2. researchgate.net In these cases, the ligand wraps around the metal center, adopting what is described as a "corkscrew conformation," where the terminal pyridyl nitrogen atoms are positioned on opposite sides of the plane formed by the central pyridine and the two sulfur atoms. researchgate.net

The ligand demonstrates remarkable conformational flexibility, adapting its structure to the coordination preferences of different metal ions and the presence of other ligands. This adaptability is evident in the contrast between the pentacoordinate Zn(II) and Hg(II) complexes and the heptacoordinate Cd(II) complex, where the ligand accommodates the additional binding of a bidentate perchlorate anion. researchgate.net The ability of related terpyridine ligands to act as V-shaped linkers further illustrates the conformational freedom inherent in this type of molecular backbone. researchgate.net This flexibility allows for the formation of various geometries, from the extended corkscrew shape to more twisted or bent arrangements, to optimize the coordination environment around the metal.

When a tridentate ligand coordinates to an octahedral metal center, it can adopt one of two primary architectures: facial (fac) or meridional (mer). In a facial arrangement, the three donor atoms occupy the vertices of one triangular face of the octahedron. In a meridional arrangement, the three donors lie in a plane that also contains the metal ion. For pincer-type ligands like this compound, where the three nitrogen donors are part of a relatively rigid pyridine-based framework, the meridional geometry is strongly preferred and almost exclusively observed. This arrangement allows the ligand to coordinate to three coplanar sites in the metal's equatorial plane, which is energetically more favorable than the more strained facial arrangement. This has been noted in complexes of related ligands with metal ions like Ru(II) and Fe(II).

Table of Compounds

Influence of Metal Center Properties on Ligand Conformation and Complex Stability

When complexed with Group 12 metal ions, significant structural variations are observed. researchgate.net X-ray crystallographic studies of complexes with the formula ML₂ (where M = Zn(II), Cd(II), Hg(II)) reveal that the ligand adopts a pentadentate "corkscrew" conformation. researchgate.net In this arrangement, the terminal pyridyl nitrogen atoms are positioned on opposite sides of the plane formed by the central pyridine and the two thioether sulfur atoms. researchgate.net

However, the coordination sphere is further influenced by the specific metal. For instance, in the zinc(II) and mercury(II) complexes, ZnL₂ and HgL₂, the perchlorate anions are not coordinated to the metal, resulting in a nearly symmetric structure for the zinc complex and a symmetric one for the mercury complex. researchgate.net In contrast, the cadmium(II) complex, [CdL(ClO₄)]ClO₄, features one of the perchlorate anions acting as a bidentate ligand, expanding the coordination sphere of the cadmium center to N₃O₂S₂. researchgate.net This distinction highlights how the size and coordination preferences of the metal ion directly influence the final structure.

In a related system utilizing a similar N₅ donor ligand, 2,6-bis([(2-pyridyl-methyl)amino]methyl)pyridine, the influence of the zinc triad (B1167595) metals (Zn(II), Cd(II), Hg(II)) on geometry is also pronounced. The zinc(II) complex adopts an approximate trigonal bipyramidal structure, whereas the larger cadmium(II) and mercury(II) ions induce a bicapped distorted square pyramidal geometry. nih.gov These findings underscore that factors such as ionic radius, Lewis acidity, and preferred coordination number of the metal center are critical determinants of the ligand's conformation and the complex's ultimate architecture.

Table 1: Influence of Metal Ion on Coordination Geometry

Click to view table
Metal IonLigand SystemObserved GeometryCoordination of AnionCitation
Zn(II)This compoundPentadentate "corkscrew"No researchgate.net
Cd(II)This compoundPentadentate "corkscrew"Yes (Bidentate ClO₄⁻) researchgate.net
Hg(II)This compoundPentadentate "corkscrew"No researchgate.net
Zn(II)2,6-bis([(2-pyridyl-methyl)amino]methyl)pyridineApprox. Trigonal BipyramidalNot specified nih.gov
Cd(II)2,6-bis([(2-pyridyl-methyl)amino]methyl)pyridineDistorted Square PyramidalNot specified nih.gov
Hg(II)2,6-bis([(2-pyridyl-methyl)amino]methyl)pyridineDistorted Square PyramidalNot specified nih.gov

Stereochemical Aspects and Isomerism in this compound Metal Complexes

The non-planar coordination of this compound gives rise to complex stereochemistry, including the formation of chiral centers and multiple isomeric forms.

The Metal Center: When the pentadentate ligand coordinates to an octahedral metal center (with the sixth site occupied by another ligand) or in a five-coordinate distorted geometry, the metal ion itself becomes a stereogenic center.

The Sulfur Atoms: The coordinated thioether sulfur atoms become stereogenic upon complexation. The three different groups attached to the sulfur (the metal, the pyridyl-methyl group, and the central pyridine-methyl group) and the lone pair of electrons create a chiral environment. Inversion at sulfur is typically slow on the NMR timescale at low temperatures, allowing for the potential isolation or observation of distinct diastereomers.

Helical Chirality: The "corkscrew" or helical wrap of the ligand around the metal ion creates an element of helical chirality, resulting in right-handed (Δ) and left-handed (Λ) enantiomers. nih.gov

The flexibility of the ligand allows for the existence of various isomers in solution. Studies on the analogous N₅ ligand system with zinc triad metals have provided significant insight into these isomeric forms and their dynamic interconversion. nih.gov

Variable-temperature ¹H NMR studies have shown that complexes can exist as a pair of enantiomeric conformers. nih.gov For the zinc triad complexes of the amino-analogue, spectral data are consistent with the interconversion of two enantiomeric square pyramidal ligand conformers. nih.gov This racemization process is proposed to occur through a symmetric trigonal bipyramidal conformer which acts as a transition state or a short-lived intermediate. nih.gov The pathway for this interconversion involves a mechanism of M-N bond cleavage (likely of one of the terminal pyridyl groups) followed by nitrogen inversion, allowing the ligand to reconfigure. nih.gov Up to 40 °C, this racemization process was found to be slow on the NMR coupling constant time scale for all the studied complexes (Zn, Cd, Hg). nih.gov

Ligand Field Strength and Electronic Properties within this compound Complexes

The N₃S₂ donor set of this compound imparts specific electronic properties to the metal complexes it forms. The ligand field strength determines the splitting of the metal's d-orbitals (Δ), which in turn influences properties like color, magnetic susceptibility, and redox potentials.

Ligands are ranked in the spectrochemical series based on their ability to cause d-orbital splitting. libretexts.org Ligands binding through nitrogen donors are generally considered intermediate-field, while thioether sulfur donors are soft bases that can provide significant orbital overlap, placing them as medium to strong-field donors. libretexts.orgwikipedia.org Therefore, the N₃S₂ coordination environment of this ligand is expected to create a moderately strong ligand field.

In transition metal complexes, particularly with iron(II), the strength of the ligand field can lead to the phenomenon of spin-crossover (SCO). rsc.orgwhiterose.ac.ukwhiterose.ac.uk This is a reversible, stimulus-induced transition between a low-spin (LS) and a high-spin (HS) state. While not specifically detailed for this compound itself, studies on related 2,6-disubstituted pyridine ligands, such as 2,6-bis(oxazolin-2-yl)pyridine (PyBox) and 2,6-bis(thiazolin-2-yl)pyridine, demonstrate that the electronic properties are a delicate interplay between the σ-basicity and π-acidity of the coordinating groups. rsc.orgwhiterose.ac.uk The balance of these factors can tune the ligand field strength to be near the point where the spin-pairing energy and the ligand field splitting energy are comparable, allowing for SCO behavior. rsc.orgwhiterose.ac.uk

Furthermore, the electronic properties of the complexes can be modulated by substituents on the ligand framework. In related pincer complexes, the introduction of electron-withdrawing or electron-donating groups on the periphery of the ligand has a clear influence on the redox potential (E₁/₂) of the Cu(II)/Cu(I) couple, as observed in cyclic voltammetry studies. nih.gov

Solution Dynamics and Intermolecular Exchange Processes in Metal Coordination Systems

Metal complexes of this compound and related ligands often exhibit rich dynamic behavior in solution. These processes can include rapid intramolecular isomerizations and intermolecular exchange.

For the Group 12 complexes of this compound, rapid intermolecular exchange is known to occur. researchgate.net Similarly, for the amino-analogue, both inter- and intramolecular exchange processes are common, though conditions can be found where intramolecular isomerization is slow on the NMR timescale. nih.gov

More complex dynamic behaviors have been elucidated in similar systems. For example, copper(I) complexes with related pincer ligands can exist in a fast monomer-dimer equilibrium at room temperature. nih.gov This dynamic process can be studied using advanced NMR techniques:

Variable-Temperature ¹H NMR (VT-¹H NMR): This technique can be used to "freeze out" dynamic processes at low temperatures, allowing for the observation of individual species and the calculation of thermodynamic parameters for the exchange. nih.gov

Diffusion-Ordered Spectroscopy (DOSY): This method separates NMR signals based on the diffusion coefficient of molecules, making it possible to identify coexisting species of different sizes, such as monomers and dimers, in solution. nih.gov

Rotating-Frame Overhauser Effect Spectroscopy (ROESY): This 2D NMR experiment can help elucidate the structures of coexisting species in solution by observing through-space correlations between protons. nih.gov

Another type of solution dynamic is fluxionality involving metallotropic shifts. In complexes of fac-Re(I)X(CO)₃ with related 2,6-disubstituted pyridine ligands, the rhenium center has been shown to switch its coordination between adjacent donor atoms of the ligand, a process that can be quantified using dynamic NMR bandshape analysis. researchgate.net

Table 2: Solution Dynamics in Related Pyridine-Based Ligand Systems

Click to view table
Dynamic ProcessLigand System / MetalInvestigative TechniqueDescriptionCitation
Isomer Interconversion2,6-bis([(2-pyridyl-methyl)amino]methyl)pyridine / Zn, Cd, HgVT-¹H NMRInterconversion of enantiomeric square pyramidal conformers via a trigonal bipyramidal intermediate. nih.gov
Intermolecular ExchangeThis compound / Zn, Cd, HgNMR SpectroscopyRapid exchange between complex molecules in solution. researchgate.net
Monomer-Dimer Equilibrium2,6-dimethylpyridyl-linked Cu-CNC / Cu(I)VT-¹H NMR, DOSY, ROESYFast equilibrium between mononuclear and binuclear complex forms in solution. nih.gov
Metallotropic Shifts2,6-disubstituted pyridines / Re(I)Dynamic NMRThe metal center switches coordination between different donor atoms on the same ligand. researchgate.net

Conclusion

2,6-Bis(2-pyridylthiomethyl)pyridine has emerged as a ligand of considerable interest in coordination chemistry. Its unique N3S2 donor set and structural flexibility enable it to form a diverse range of metal complexes with varied geometries and properties. While research into this specific ligand is still developing, the foundational studies on its synthesis, coordination with Group 12 metals, and the properties of related systems have laid a strong groundwork for future investigations. The potential for this ligand and its metal complexes in catalysis, supramolecular chemistry, and materials science is significant, promising a rich and rewarding area for continued scientific exploration. The continued elucidation of the structure-property relationships in these systems will undoubtedly lead to the development of new functional materials and catalysts.

Structural Characterization and Advanced Spectroscopic Investigations of 2,6 Bis 2 Pyridylthiomethyl Pyridine Metal Complexes

Solid-State Structural Elucidation Techniques

The precise three-dimensional arrangement of atoms and molecules in the crystalline state is paramount for understanding the properties of coordination compounds. Techniques such as single-crystal X-ray diffraction provide definitive structural information, which is further illuminated by the analysis of intermolecular forces that govern crystal packing.

Single-Crystal X-ray Diffraction Analysis of Ligand and its Metal Complexes

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of molecules. Studies on 2,6-Bis(2-pyridylthiomethyl)pyridine (L) and its metal complexes have revealed significant conformational flexibility of the ligand upon coordination.

When crystallized in its pure form, the ligand L adopts an extended, planar conformation. researchgate.net However, upon complexation with metal ions, it undergoes a dramatic conformational change. In complexes with Group 12 metals such as zinc(II), cadmium(II), and mercury(II), the ligand adopts a pentadentate corkscrew conformation. researchgate.net This arrangement involves the central pyridine (B92270) nitrogen, the two thioether sulfur atoms, and the two terminal pyridyl nitrogen atoms binding to the metal center. researchgate.net The terminal pyridyl groups are positioned on opposite sides of the plane formed by the central pyridine and the two sulfur atoms. researchgate.net

The coordination geometry around the metal center is influenced by the specific metal ion and the counter-anions present. For example, in the complex ZnL₂, the zinc ion is coordinated to the five donor atoms of the ligand in a nearly symmetric fashion. researchgate.net In contrast, the cadmium complex, [CdL(ClO₄)]ClO₄, features one of the perchlorate (B79767) anions acting as a bidentate ligand, resulting in a seven-coordinate N₃O₂S₂ metal coordination sphere. researchgate.net The mercury complex, HgL₂, exhibits a symmetric structure similar to the zinc analogue. researchgate.net

The coordination of this compound has also been observed in other transition metal complexes, such as those with Ruthenium(II) and Palladium(II), where it can act as an N,S-chelate ligand, forming stable four-membered rings. researchgate.netresearchgate.net

Table 1: Selected Crystallographic Data for this compound (L) and its Metal Complexes.
CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
L (free ligand)Not SpecifiedNot SpecifiedExtended, planar conformation. researchgate.net
ZnL₂Not SpecifiedNot SpecifiedPentadentate corkscrew ligand conformation; nearly symmetric coordination. researchgate.net
[CdL(ClO₄)]ClO₄Not SpecifiedNot SpecifiedPentadentate ligand with one bidentate perchlorate; N₃O₂S₂ coordination sphere. researchgate.net
HgL₂Not SpecifiedNot SpecifiedPentadentate corkscrew ligand conformation; symmetric coordination. researchgate.net

Crystallographic Examination of Crystal Packing and Non-Covalent Interactions

Anion-π interactions, where an anion is attracted to the electron-deficient face of an aromatic ring, are a significant organizing force in the crystal structures of coordination compounds containing aromatic ligands and anionic counter-ions (e.g., perchlorate, hexafluorophosphate). For instance, in related structures, anion-π interactions have been observed between perrhenate (B82622) anions and aromatic fragments. Similarly, halogen···π interactions are noted in the packing of silver complexes with fluorinated bipyridine ligands.

Given the structure of this compound complexes, which feature multiple pyridine rings, the potential for such interactions is high. The pyridine rings can engage in π-π stacking, where the electron-rich π-system of one ring interacts with another, often in a parallel-displaced or edge-to-face arrangement. Furthermore, C-H bonds from the methylene (B1212753) bridges or the pyridine rings can act as donors for weak C-H···S or C-H···N hydrogen bonds. researchgate.net In related iron(II) complexes, intramolecular, inter-ligand N···π interactions have been suggested to influence the molecular conformation. The specific arrangement and stability of the crystal lattice of this compound complexes are therefore a result of the interplay between these varied and subtle non-covalent forces.

Solution-State Characterization Methodologies

While solid-state analysis provides a static picture, solution-state studies are essential for understanding the dynamic behavior, stability, and electronic properties of complexes in their functional medium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of molecules in solution. For diamagnetic metal complexes of this compound, ¹H NMR provides detailed information about the ligand's coordination environment.

Variable Temperature (VT) ¹H NMR studies on the Group 12 metal complexes ZnL₂, [CdL(ClO₄)]ClO₄, and HgL₂ in CD₃CN solution have provided significant insights into their solution dynamics. researchgate.net Despite the general lability of complexes with these metal ions, these species exhibit slow intermolecular exchange on the NMR timescale at 20 °C. researchgate.net As the temperature is lowered, intramolecular reorganization of the coordinated ligand also slows, approaching the slow-exchange limit under cryogenic conditions. researchgate.net This indicates a relatively stable and well-defined coordination environment in solution. In other systems, VT-NMR has been instrumental in studying fluxional processes like sulfur inversion in thioether complexes and spin-crossover equilibria in iron(II) complexes. researchgate.net

Table 2: Summary of NMR Findings for this compound Metal Complexes.
TechniqueComplexes StudiedKey ObservationsReference
Variable Temperature ¹H NMRZnL₂, [CdL(ClO₄)]ClO₄, HgL₂Slow intermolecular exchange at 20 °C. Intramolecular reorganization approaches slow-exchange limit at cryogenic temperatures. researchgate.net
¹H NMRRuthenium(II) complexesUsed to confirm N,S-chelation of the ligand, leading to the formation of a four-membered ring. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopies are used to probe the electronic structure of molecules by examining transitions between electronic energy levels. For metal complexes of this compound, the observed spectra are typically dominated by two main types of electronic transitions.

The first type includes ligand-centered (LC) π-π* transitions, which are characteristic of the aromatic pyridine rings within the ligand. The second, often more informative, type is metal-to-ligand charge-transfer (MLCT) transitions. In related systems, such as silver(I) complexes of 2,3'-bipyridine, the observed emission is attributed to ligand-centered π–π* transitions with a minor contribution from an Ag-based MLCT transition. The fluorescence properties of coordination compounds are highly dependent on the nature of the metal and ligand. For instance, complexation with a metal ion can either quench or enhance the fluorescence of a ligand. An increase in fluorescence intensity is often explained by an MLCT process, while a decrease can be due to a ligand-to-metal charge transfer (LMCT).

While specific UV-Vis and fluorescence data for complexes of this compound are not extensively detailed in the surveyed literature, it is expected that their electronic spectra would exhibit these characteristic LC and charge-transfer bands. The energies of these transitions would be sensitive to the identity of the metal ion, the coordination geometry, and the solvent environment.

Supramolecular Assemblies and Host Guest Chemistry Involving 2,6 Bis 2 Pyridylthiomethyl Pyridine Derivatives

Host-Guest Interactions within Supramolecular Frameworks.

Rational Design of Confined Binding Cavities for Selective Guest Recognition

The rational design of synthetic host molecules capable of selective guest recognition is a cornerstone of supramolecular chemistry. The 2,6-bis(pyridyl)pyridine scaffold, central to 2,6-Bis(2-pyridylthiomethyl)pyridine, serves as a highly versatile and programmable platform for constructing confined binding cavities. By systematically modifying the ligand's structure, it is possible to direct the self-assembly of complex architectures with precisely tailored sizes, shapes, and chemical environments for selective guest encapsulation. acs.orgresearchgate.net

The unique properties of bidentate pyridyl ligands can significantly affect intra- and intermolecular interactions such as π–π stacking, C–H···π interactions, and hydrogen bonding, which in turn govern the system's ability to recognize and bind different guest molecules. acs.org The design process often involves creating large, entropically disfavored architectures of reduced symmetry, which can serve as models for studying complex natural systems. researchgate.net The physicochemical qualities of the residues forming the binding pocket are critical for these interactions. nih.gov

One successful strategy involves the synthesis of bifunctional pyridine (B92270) ligands derived from larger backbones, such as 9,9'-bianthracene, which can be coupled with metal building blocks to form supramolecular metallacycles. acs.org Through precise tuning of the ligands' dimensions and the conjugation areas of the building blocks, the host-guest system within these structures can be effectively directed. acs.org For example, self-assembled cubic cage complexes formed from twelve bis-bidentate ligands and eight cobalt(II) ions create a well-defined cavity that can selectively recognize and bind specific organic molecules like coumarin. rsc.org The portals of such cages are large enough to permit guest exchange but small enough to create a kinetic trap. rsc.org

The anchoring of a guest within a cavity is often achieved through a combination of weak, non-covalent interactions. researchgate.net In some M8L12 cubic cages, guests are anchored by a collection of C–H···O hydrogen-bonding interactions between an oxygen atom on the guest and a convergent set of C–H protons on the cage's interior surface. researchgate.net The selectivity of the host is therefore highly dependent on the complementarity in size, shape, and chemical functionality between the cavity and the guest. researchgate.netnih.gov

Table 1: Examples of Rationally Designed Pyridine-Based Hosts and Their Selective Guest Recognition

Host System TypeLigand/Building Block PrincipleSelective Guest(s)Key InteractionsReference
M8L12 Cubic CageBis-bidentate pyrazolyl-pyridine ligands with Co(II) ionsCoumarinShape/size complementarity, weak hydrogen bonds rsc.org
Tetranuclear MetallacycleBifunctional pyridine ligands from 9,9'-bianthracene with Cp*Ir/Rh blocksVaries based on ligand dimensionπ–π stacking, C–H···π interactions acs.org
Cyclic BODIPY TrimerPyridine-linked BODIPY unitsC60, Li+@C60Conformational fit in bowl-shaped cavity acs.org
β-Cyclodextrin Dimerβ-Cyclodextrin units linked by pyridyl-2,6-dicarboxylatesHydrophobic residues on protein surfacesHydrophobic interactions, spatial orientation of cavities nih.gov

Responsiveness of Supramolecular Systems to External Stimuli (e.g., Temperature, Guest Molecules)

Stimuli-responsive supramolecular systems are materials designed to undergo significant changes in their properties upon application of an external trigger. mdpi.commdpi.com These systems are of great interest for applications in sensing, controlled release, and molecular machinery. rsc.org Supramolecular assemblies constructed from 2,6-bis(pyridyl)pyridine derivatives can be engineered to respond to various stimuli, including the introduction of specific guest molecules and changes in temperature. nih.govnih.gov

Responsiveness to Guest Molecules:

The binding of a guest molecule can itself act as a stimulus, inducing a structural or conformational change in the host system. In some cases, the host architecture is designed to be dynamic, allowing for guest-induced adaptation. For instance, a cyclic BODIPY trimer featuring pyridine linkers exists as two distinct conformers. acs.org One conformer is capable of hosting neutral guests, while the other preferentially complexes with cationic ammonium ions; the two forms interconvert in response to the presence of the specific guest type. acs.org

More sophisticated responsiveness involves the controlled assembly and disassembly of a host cage, triggered by a chemical stimulus, which allows for the capture and release of a guest. A heterobimetallic [PdPtL4]4+ cage, constructed from a ditopic ligand containing both imidazole and pyridine donors, demonstrates this behavior. nih.gov The cage can be "opened" by adding a competing ligand like 4-(dimethylamino)pyridine (DMAP), which breaks the cage structure and releases any encapsulated guest. The cage can then be "closed" again by adding an acid, which protonates the competing ligand, allowing the cage to spontaneously reform and re-uptake the guest molecule. nih.gov

Responsiveness to Temperature:

Temperature is a fundamental stimulus that can modulate the strength and lability of non-covalent interactions that define host-guest complexes. Variable-temperature experiments, often monitored by 1H NMR spectroscopy, can reveal the dynamic nature of these systems. acs.orgnih.gov For example, studies on a molecular receptor built from two terpyridyl–palladium–ligand units show that while it forms thermodynamically stable complexes with guests like 9-methylanthracene, the guest molecules are kinetically very labile and exchange rapidly at room temperature. nih.gov

As the temperature is lowered, the kinetic lability of the guest decreases dramatically. In one study of an intramolecular host-guest adduct, the site residency time of an anthracene guest within a pyridine-ligand-based receptor was measured at different temperatures. nih.gov The data clearly shows that a decrease in temperature significantly slows the molecular motion, leading to a much more stable and long-lived host-guest complex. This thermal control over guest dynamics is a key feature of responsive supramolecular systems.

Table 2: Effect of Temperature on Guest Dynamics in a Pyridine-Based Supramolecular Host

Data derived from variable-temperature 1H NMR spectroscopy of an anthracene guest tethered to a terpyridyl-palladium host system. nih.gov

Temperature (°C)Temperature (K)Guest Site Residency Time (seconds)
202931.6 x 10-5
-901831.3

Theoretical and Computational Investigations of 2,6 Bis 2 Pyridylthiomethyl Pyridine Systems

Density Functional Theory (DFT) Studies

No specific studies employing DFT to elucidate the electronic structure and chemical bonding of 2,6-Bis(2-pyridylthiomethyl)pyridine or its metallic complexes were identified. Therefore, detailed information on molecular orbital compositions, charge distribution, and the nature of the metal-ligand bond is not available.

While experimental structural data exists for the free ligand, showing a twisted conformation, specific DFT studies predicting or validating coordination geometries and conformational preferences of its complexes are not available. researchgate.net One study reports the crystal structure of the free ligand, noting that its three planar moieties are nearly perpendicular to each other. researchgate.net However, this work does not include computational validation.

No computational studies using DFT to analyze reaction mechanisms, such as H2 addition or isomerization, involving this compound complexes were found. Research on the inversion barriers of related ruthenium complexes with this ligand has been conducted, but it is based on experimental NMR data rather than DFT calculations of reaction energetics. researchgate.net

Computational Insights into Photophysical Processes and Excited State Dynamics

No dedicated computational research on the photophysical processes or excited-state dynamics of this compound was found in the searched literature. Consequently, there is no available data from methods like Time-Dependent DFT (TD-DFT) to describe its absorption spectra, emission properties, or the nature of its excited states.

Modeling of Spin-Crossover Phenomena in Iron(II) Complexes

There is no available research that specifically models the spin-crossover (SCO) phenomena in Iron(II) complexes of this compound. While the SCO properties of Fe(II) complexes with other pyridine-based ligands are a subject of significant study, this particular ligand system has not been the subject of such computational investigations in the available literature.

Advanced Applications of 2,6 Bis 2 Pyridylthiomethyl Pyridine Metal Complexes and Supramolecular Systems

Catalysis and Organometallic Transformations

The design of efficient and selective catalysts is a cornerstone of modern chemistry. Metal complexes of 2,6-Bis(2-pyridylthiomethyl)pyridine have emerged as promising candidates for homogeneous catalysis, driving a variety of organometallic transformations.

Development and Performance of Homogeneous Catalytic Systems

Homogeneous catalytic systems incorporating this compound and its derivatives have been successfully employed in several important organic reactions. For instance, iron complexes with related bis(imino)pyridine ligands have been shown to be active catalysts for ethylene (B1197577) oligomerization when activated with modified methylaluminoxane (B55162) (MMAO). researchgate.net The catalytic activity and the nature of the products, which are typically linear α-olefins, are influenced by the specific structure of the ligand and the reaction conditions. researchgate.netmdpi.com

The versatility of the pyridine-based ligand framework allows for fine-tuning of the catalyst's electronic and steric properties. By modifying the substituents on the pyridine (B92270) or the imino groups, researchers can influence the catalyst's performance, including its activity and selectivity. researchgate.net For example, a comprehensive kinetic study of bisarylimine pyridine iron precatalysts was conducted to produce paraffinic products with specific molecular weights. mdpi.com

Below is an interactive table summarizing the performance of related pyridine-based catalytic systems.

Catalyst SystemReactionActivatorConditionsActivityProduct Selectivity
[Fe(II) BIP Complexes]Ethylene OligomerizationMMAO60°C, 5 atmActiveLinear α-olefins
[Bisarylimine Pyridine Iron]Ethylene PolymerizationMAO5–15 °CHighLinear, no branches

BIP = Bis(imino)pyridyl; MMAO = Modified Methylaluminoxane; MAO = Methylaluminoxane.

Mechanistic Investigations of Catalytic Pathways

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance and designing new, more efficient catalysts. For ethylene polymerization catalyzed by bis(imino)pyridine iron complexes, mechanistic studies have provided insights into the chain propagation and termination steps. mdpi.com The activation of the iron(II) chloride precatalyst by an aluminoxane co-catalyst, such as methylaluminoxane (MAO), is a key step in generating the active catalytic species. mdpi.com

Electrospray ionization tandem mass spectrometry has been a valuable tool in investigating the activation of 2,6-bis(imino)pyridine iron(II) chloride complexes by methylaluminoxane. mdpi.com These studies help to identify the catalytically active species and understand the role of the co-catalyst. The transformation of bimetallic adducts into the active polymerization catalyst can be observed in the presence of ethylene. mdpi.com In some cases, the choice of activator is critical, as certain aluminum alkyls like trimethylaluminum (B3029685) (TMA) can lead to the formation of inactive bimetallic species or even complete deactivation of the catalyst. mdpi.com

Sensing and Detection Technologies

The ability of this compound and related structures to selectively bind with metal ions has been harnessed to develop advanced chemosensors for environmental and biological monitoring.

Development of Chemosensors for Specific Metal Ions (e.g., Hg2+)

The strong coordination affinity of pyridine and thioether donors for heavy metal ions makes this compound an excellent platform for designing chemosensors. In particular, significant research has focused on the detection of the highly toxic mercury(II) ion (Hg²⁺). nih.gov Pyridine-based chemosensors can be synthesized to exhibit high selectivity and sensitivity for Hg²⁺, often with detection limits well within the acceptable ranges for environmental monitoring. nih.govbeilstein-journals.org

The interaction between the pyridine nitrogen's lone-pair electrons and Hg²⁺ ions is a key aspect of the sensing mechanism. researchgate.netnih.gov This coordination can lead to measurable changes in the sensor molecule's photophysical properties. nih.gov For instance, the siderophore pyridine-2,6-bis(thiocarboxylic acid), produced by Pseudomonas stutzeri KC, has been shown to form poorly soluble complexes with mercury, as well as with cadmium, lead, and arsenic. nih.gov This natural product demonstrates the inherent ability of such pyridine derivatives to interact strongly with heavy metals.

The table below presents data on pyridine-based chemosensors for various metal ions.

ChemosensorTarget Ion(s)Detection LimitAssociation Constant (Ka)
Pyridine-2,6-dicarboxamide derivativeCu²⁺, Pb²⁺1.49 × 10⁻⁶ M (Cu²⁺), 2.31 × 10⁻⁶ M (Pb²⁺)8.89 × 10³ M⁻¹ (Cu²⁺), 5.65 × 10⁸ M⁻² (Pb²⁺)
G@TMeQ nih.gov fluorescent probeHg²⁺4.12 × 10⁻⁸ mol·L⁻¹2.494 × 10⁴ M⁻¹ (host-guest)
Pyridine-appended π-conjugated ligandHg²⁺0.451 µM-

Exploration of Fluorescence-Based Sensing Mechanisms and Signal Transduction

Fluorescence spectroscopy is a powerful tool for chemical sensing due to its high sensitivity. Many chemosensors based on this compound and its analogs operate through fluorescence-based mechanisms. The binding of a target metal ion can lead to either fluorescence enhancement ("turn-on") or quenching ("turn-off"). nih.gov

One common mechanism is intramolecular charge transfer (ICT). researchgate.net Upon metal ion binding, the electron-withdrawing or -donating properties of the ligand can be altered, leading to a change in the ICT process and a corresponding shift in the fluorescence emission spectrum. researchgate.net For example, a pyridine-appended π-conjugated ligand exhibited a significant red-shift in its fluorescence spectrum upon binding Hg²⁺, which was attributed to the interaction of the pyridine nitrogen's lone-pair electrons with the metal ion. researchgate.net Density functional theory (DFT) calculations have supported these findings, showing a decrease in the HOMO and LUMO energy levels of the ligand upon coordination with Hg²⁺. researchgate.net

Another mechanism involves the formation of coordination complexes that alter the rigidity of the sensor molecule. researchgate.net The chelation-enhanced fluorescence (CHEF) effect is often observed, where the binding of a metal ion restricts intramolecular rotations or vibrations, leading to an increase in fluorescence intensity.

Magneto-Responsive Materials and Spin-Crossover Design

The coordination of this compound and its structural relatives to transition metal ions like iron(II) can give rise to materials with interesting magnetic properties, including spin-crossover (SCO) behavior and magneto-responsive characteristics.

Spin-crossover is a phenomenon where a metal complex can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli such as temperature, pressure, or light. Iron(II) complexes with tridentate nitrogen ligands, such as 2,6-bis(pyrazol-1-yl)pyridine (BPP), are well-known for exhibiting SCO. nih.govresearchgate.netchemrxiv.org The ligand field strength is a critical factor; ligands with moderate field strength are more likely to facilitate SCO in their iron(II) complexes. nih.gov

The design of the ligand allows for the tuning of the SCO properties. For example, introducing electron-withdrawing substituents on the pyridine ring of BPP ligands has been shown to stabilize the high-spin state of the corresponding iron(II) complexes. researchgate.net Researchers have successfully synthesized a series of [Fe(BPP-R)₂]²⁺ complexes that exhibit abrupt and hysteretic (bistable) spin-crossover, which is a desirable feature for applications in molecular switches and data storage. chemrxiv.org One such complex, with a cyano substituent on the BPP ligand, showed a stable and complete SCO with a thermal hysteresis width of 28 K. chemrxiv.org

Furthermore, the integration of such switchable magnetic molecules into larger systems can lead to magneto-responsive materials. For instance, magneto-responsive nanocomposites have been prepared by incorporating iron nanoparticles into a supramolecular network based on polymers functionalized with terpyridine ligands, which are structurally related to this compound. researchgate.net The interaction between the terpyridine units and the nanoparticles creates a hybrid network with altered mechanical properties. researchgate.net Such materials have potential applications in areas like smart actuators and self-healing materials.

Engineering of Spin-Crossover (SCO) Complexes with Tunable Transition Temperatures

The engineering of spin-crossover (SCO) complexes with predictable and tunable transition temperatures (T₁/₂) is a significant goal in materials science. For iron(II) complexes, the spin state can be switched between a low-spin (LS, S=0) and a high-spin (HS, S=2) state by external stimuli like temperature, pressure, or light. The specific ligand environment is crucial in determining whether a complex will exhibit SCO and at what temperature the transition occurs.

For related 2,6-disubstituted pyridine ligands, such as 2,6-bis(pyrazol-3-yl)pyridine and 2,6-bis(1H-imidazol-2-yl)pyridine, researchers have successfully engineered SCO complexes. nih.govmdpi.com Strategies to tune the transition temperature in these systems often involve:

Anion and Solvent Effects: The choice of counter-anion (e.g., ClO₄⁻, BF₄⁻) and the presence of co-crystallized solvent molecules can dramatically influence the crystal packing. nih.gov These packing forces can alter the local coordination geometry around the Fe(II) center, thereby affecting the stability of the spin states and shifting the T₁/₂.

Ligand Modification: Introducing substituents onto the ligand framework can modify its electronic (sigma-donating/pi-accepting) and steric properties. This directly impacts the ligand field strength, which is a key parameter governing the energy difference between the HS and LS states.

While these principles are well-established, specific studies applying them to tune the SCO properties of this compound complexes are not prominently documented. The flexible thioether linkages in this ligand could offer unique structural and electronic properties, making it an interesting candidate for future SCO research.

Investigation of Temperature-Dependent Magnetic Behavior

The definitive proof of spin-crossover behavior comes from the investigation of a material's magnetic properties as a function of temperature. This is typically performed using a SQUID (Superconducting Quantum Interference Device) magnetometer, with the data presented as a plot of the product of molar magnetic susceptibility and temperature (χMT) versus temperature (T).

For a hypothetical Fe(II) complex with this compound exhibiting SCO:

At high temperatures, the complex would be in the HS state, and the χMT value would be approximately 3.0-3.4 cm³ K mol⁻¹, characteristic of an S=2 spin state.

As the temperature is lowered through the transition region, the χMT value would decrease as the population of the diamagnetic LS state (S=0) increases.

At low temperatures, the complex would be fully in the LS state, and the χMT value would approach 0 cm³ K mol⁻¹.

The transition temperature, T₁/₂, is the temperature at which the HS and LS populations are equal. The transition can be gradual, abrupt, or exhibit hysteresis, where the transition temperature upon cooling is different from that upon warming. Hysteresis is a particularly sought-after feature for applications in molecular memory devices. Studies on related Fe(II) complexes with other 2,6-bis(azolyl)pyridine ligands have shown a range of these behaviors, from incomplete transitions to high-temperature SCO above room temperature. nih.govmdpi.comrsc.org

Table 1: Representative Magnetic Data for Fe(II) SCO Complexes with Related Ligands

Ligand FamilyAnionT₁/₂ (K)Hysteresis (K)Reference
2,6-bis(pyrazol-3-yl)pyridineClO₄⁻~205Incomplete nih.gov
2,6-bis(1H-imidazol-2-yl)pyridineReO₄⁻>350Yes mdpi.com
2,6-bis(thiazolin-2-yl)pyridineClO₄⁻~250-300Gradual rsc.org

This table shows data for related compounds to illustrate typical findings in the field, not for the title compound.

Luminescent and Photofunctional Materials

The incorporation of chromophoric ligands into metal complexes is a cornerstone of designing new luminescent and photofunctional materials. The pyridine and pyridyl groups within this compound suggest that its metal complexes could possess interesting photophysical properties.

Design and Characterization of Ligand- and Metal-Centered Luminescent Systems

Luminescent systems can be broadly categorized based on the origin of the emission.

Ligand-Centered Luminescence: In complexes with redox-inactive metal ions like Zn(II) or Cd(II), the emission often originates from the ligand itself (π-π* or n-π* transitions). Coordination to the metal can enhance the emission intensity by increasing the ligand's structural rigidity and reducing non-radiative decay pathways, a phenomenon known as chelation-enhanced fluorescence (CHEF).

Metal-Centered Luminescence: Coordination to heavy metal ions such as platinum(II) or lanthanides (e.g., Eu(III), Tb(III)) can lead to new emission pathways. For Pt(II) complexes with related tridentate pyridine ligands, intense emission from metal-to-ligand charge transfer (MLCT) or metal-metal-to-ligand charge transfer (MMLCT) states has been observed, particularly in the solid state or in aggregates. nih.govnih.gov For lanthanide complexes, the organic ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits light through its characteristic sharp f-f transitions. mdpi.com

While these design principles are well-established, specific studies characterizing the luminescent properties of this compound complexes are not found in the surveyed literature.

Research into Photo-induced Electron Transfer (PET) Processes

Photo-induced electron transfer (PET) is a process where an electron is transferred from a donor to an acceptor moiety following photoexcitation. This mechanism is fundamental to applications ranging from artificial photosynthesis to fluorescent sensing.

In a hypothetical system involving a this compound complex, PET could be engineered by attaching an electron donor or acceptor group to the complex. The complex itself could act as the photosensitizer. For example, in a fluorescent sensor, a fluorophore could be held in a "quenched" state via PET to or from a linked quencher. The binding of a target analyte (e.g., a metal ion) to the vacant coordination sites of the this compound ligand could disrupt the PET process by altering redox potentials, leading to a "turn-on" of fluorescence.

Research on other pyridine-based systems has demonstrated the viability of this approach. For instance, engineered pyridinium (B92312) salts have been used to drive PET for the selective modification of biomolecules under visible light irradiation. nih.gov Cobalt(III)-pyridine complexes have also been studied for their interfacial electron transfer properties when anchored to semiconductor nanoparticles. nih.govrsc.org These studies provide a blueprint for how complexes of this compound could potentially be developed for photofunctional applications.

Future Directions and Emerging Research Avenues for 2,6 Bis 2 Pyridylthiomethyl Pyridine

Development of Novel Ligand Architectures with Enhanced Preorganization

A primary focus for future research is the strategic modification of the 2,6-Bis(2-pyridylthiomethyl)pyridine backbone to create next-generation ligands with superior performance. The inherent flexibility of the thioether arms, while beneficial for accommodating various metal ion geometries, can also be a drawback, leading to an entropic penalty upon complexation.

Future work will likely involve the synthesis of derivatives where the ligand's conformation is more rigidly defined. This "preorganization" can be achieved through several strategies:

Introduction of Steric Hindrance: Incorporating bulky substituents on the pyridine (B92270) rings can restrict rotational freedom, guiding the donor atoms into a conformation that is ideal for metal binding. This approach has been successful in related systems like 2,6-bis(2,6-diethylphenyliminomethyl)pyridine, where bulky groups influence the final coordination geometry. nih.govresearchgate.net

Cyclization Strategies: Creating macrocyclic or cryptand-like structures that incorporate the this compound motif would drastically reduce conformational flexibility. This would lead to ligands with higher affinity and selectivity for specific metal ions.

Replacing Flexible Linkers: Systematically replacing the methylene (B1212753) (-CH2-) groups with more rigid units, such as vinylene (-CH=CH-) or ethynylene (-C≡C-), could be explored to reduce flexibility and introduce new electronic properties.

These modifications aim to enhance the thermodynamic stability of the resulting metal complexes and to fine-tune their electronic and steric properties for specific applications.

Table 1: Strategies for Enhancing Ligand Preorganization

Strategy Approach Expected Outcome
Steric Guidance Add bulky groups (e.g., tert-butyl, phenyl) to the pyridine rings. Restricted rotation, favoring a specific binding conformation.
Macrocyclization Link the terminal pyridine rings with an additional chemical bridge. Creation of a macrocyclic ligand with high metal ion selectivity.
Linker Rigidification Replace -CH2-S-CH2- with more rigid units (e.g., amide linkages). Reduced ligand flexibility, increased complex stability.

Exploration of New Metal Centers and Unique Coordination Motifs

While complexes of this compound with common transition metals like copper(II), cobalt(II), and zinc(II) are known, there is vast potential in exploring its coordination with a wider array of metal ions. nih.govresearchgate.net The unique combination of soft (sulfur) and borderline (nitrogen) donor atoms makes it an intriguing ligand for:

Heavier Transition Metals: Investigating its complexes with second and third-row transition metals such as ruthenium, rhodium, rhenium, palladium, and platinum could yield catalysts with novel reactivity. researchgate.netseanehightower.org For instance, rhenium(I) polypyridine carbonyl complexes are known for their intense emission properties and catalytic activities. seanehightower.org

Lanthanides and Actinides: The larger ionic radii and higher coordination numbers preferred by f-block elements could lead to the formation of complexes with unusual geometries and interesting photoluminescent or magnetic properties.

Main Group Metals: Exploring coordination with elements like bismuth or tin could open up applications in areas such as medicine or materials science.

Furthermore, the ligand's flexibility can support uncommon coordination numbers and geometries. Research has shown that related tridentate pyridine ligands can form heptacoordinated (7-coordinate) complexes, where additional ligands (like nitrates) complete the coordination sphere. nih.govresearchgate.net Future studies could deliberately target the synthesis of high-coordinate species by using appropriate metal precursors and reaction conditions, leading to complexes with unique steric and electronic environments.

Design of Advanced Functional Materials with Highly Tunable Properties

A significant future direction is the use of this compound and its metal complexes as building blocks for advanced functional materials. The ability to modify both the organic ligand and the metal center provides a powerful toolkit for tuning the material's properties on a molecular level.

Key areas of exploration include:

Switchable Materials: By incorporating metal ions known for spin crossover (SCO) behavior, such as iron(II), it may be possible to create materials that switch between high-spin and low-spin states in response to external stimuli like temperature or light. This has been achieved in coordination polymers using related 2,6-bis(pyrazol-3-yl)pyridine ligands. mdpi.comnih.gov

Luminescent Sensors: The development of luminescent complexes, particularly with d10 metals like zinc(II) or cadmium(II), or with lanthanides, could lead to sensors for specific anions or small molecules. The binding of an analyte to the metal center would perturb the electronic structure, causing a detectable change in the emission spectrum.

Catalysis: Modifying the ligand's steric and electronic profile can tune the activity and selectivity of its metal complexes in catalytic reactions. For example, ruthenium complexes are being investigated for various transformations, and the design of the ligand is crucial for performance. researchgate.net

Table 2: Potential Functional Materials and Tunable Properties

Material Type Target Property Tuning Mechanism Potential Application
Spin Crossover (SCO) Complex Magnetic Bistability Choice of metal (e.g., Fe(II)); ligand field strength Molecular switches, data storage
Luminescent Complex Photoluminescence Choice of metal (e.g., Zn(II), Eu(III)); ligand modification Chemical sensors, bio-imaging
Homogeneous Catalyst Catalytic Activity/Selectivity Steric/electronic tuning of the ligand; choice of metal center Fine chemical synthesis

Integration of this compound Systems into Hybrid Materials and Nanomaterials

The next frontier for this ligand system lies in its incorporation into more complex, multi-component materials. By moving beyond discrete molecules, researchers can harness the properties of the ligand-metal complex within a larger, structured environment.

Promising research avenues include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): By functionalizing the this compound ligand with additional coordinating groups, it can be used as a node or linker in the construction of 1D, 2D, or 3D coordination polymers. nih.govnih.gov This could lead to porous materials for gas storage and separation or heterogeneous catalysts where the active sites are well-defined single-metal centers.

Surface-Modified Nanoparticles: Grafting the ligand onto the surface of nanomaterials, such as gold nanoparticles or quantum dots, would create hybrid materials with combined functionalities. researchgate.net The ligand could serve to stabilize the nanoparticle, while its metal complex could provide a catalytic or sensing function.

Polymer-Based Materials: Incorporating the ligand into the side chain or backbone of a polymer could yield processable materials with the metal-binding properties of the ligand. These could be used to create responsive films, membranes for selective metal ion transport, or self-healing materials.

This integration into larger systems represents a crucial step in translating the fundamental coordination chemistry of this compound into practical, real-world technologies.

Q & A

Basic: What are effective synthetic routes for 2,6-Bis(2-pyridylthiomethyl)pyridine and its derivatives?

A common method involves condensing 2,6-pyridinedicarboxaldehyde with thiol-containing precursors. For example, 2,6-bis((2R,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl)pyridine was synthesized by reacting 2,6-pyridinedicarboxaldehyde with amino alcohols in dichloromethane, followed by vacuum concentration . Analytical validation via 1H^1H NMR (e.g., δ 8.09 ppm for pyridine protons), 13C^{13}C NMR (e.g., δ 155.3 ppm for oxazoline carbons), and FTIR (e.g., 1458 cm1^{-1} for C=N stretching) ensures structural fidelity . For sulfur-containing analogs like 2,6-bis(pyridin-2-ylthio)pyridine (TPS) , direct thiol substitution on pyridine precursors is employed, with purity confirmed by high-resolution mass spectrometry (HRMS) .

Advanced: How can electronic properties of this compound derivatives be tuned for catalytic applications?

Modifying substituents on the pyridine or thioether moieties alters ligand flexibility and electronic behavior. For instance, introducing electron-withdrawing groups (e.g., CF3_3) on the pyridine rings in CF3_3-TPS reduces electron density at the sulfur bridge, enhancing metal-ligand charge transfer in Ru(II) complexes. Cyclic voltammetry reveals shifts in redox potentials (e.g., RuIII/II^{III/II} at +1.2 V vs. Ag/AgCl), while UV-vis spectroscopy shows ligand-to-metal charge transfer (LMCT) bands at ~450 nm, critical for photocatalytic activity . Computational DFT studies can further predict donor-acceptor interactions for tailored catalyst design.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • 1H^1H NMR : Proton environments are resolved (e.g., pyridine protons at δ 8.09 ppm, methyl groups at δ 1.04 ppm) .
  • FTIR : C-S stretching (700–600 cm1^{-1}) and C=N vibrations (1458 cm1^{-1}) confirm functional groups .
  • X-ray crystallography : Reveals molecular geometry (e.g., bond lengths: C=N ~1.28 Å, pyridine ring planarity) and supramolecular interactions (e.g., hydrogen bonding in hydrated forms) .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ at m/z 554.2806 for oxazoline derivatives) .

Advanced: How does this compound interact with biological targets like enzymes or DNA?

  • Tyrosinase inhibition : Derivatives such as 2,6-bis(phenylthiomethyl)pyridine exhibit competitive inhibition (IC50_{50} ~10 μM) by blocking the enzyme’s active site via hydrophobic interactions with tosyl or phenylthio groups. Kinetic assays (Lineweaver-Burk plots) and molecular docking (AutoDock Vina) validate binding modes .
  • DNA intercalation : V-shaped ligands like 2,6-bis(2-benzimidazolyl)pyridine bind to DNA grooves, as shown by fluorescence quenching and ethidium bromide displacement assays. Crystal structures of Mn(II) complexes reveal distorted octahedral geometries that enhance DNA affinity .

Advanced: How can researchers resolve contradictions in spectroscopic data under varying experimental conditions?

  • pH-dependent behavior : Acidochromic shifts in absorption/emission spectra (e.g., dimethylamino-substituted derivatives protonate at pyridine N, shifting λmax_{\text{max}} from 350 nm to 420 nm) require controlled pH buffers for reproducibility .
  • Solvent effects : Polar solvents like DMSO stabilize charge-transfer states, altering NMR chemical shifts. Cross-validate with solid-state (XRD) or gas-phase (mass spec) data .
  • Temperature-controlled studies : Variable-temperature NMR (e.g., -40°C to 80°C) resolves dynamic processes like tautomerism in Schiff base derivatives .

Basic: What safety protocols are essential when handling this compound?

While commercial safety data emphasize acute toxicity (GHS Category 1 for oral exposure) and skin/eye irritation, academic labs should:

  • Use fume hoods to avoid inhalation (TLV <1 mg/m3^3).
  • Wear nitrile gloves and goggles to prevent dermal contact.
  • Neutralize waste with 10% acetic acid before disposal .

Advanced: How can computational methods enhance the design of this compound-based sensors?

  • DFT calculations : Predict binding affinities for analytes (e.g., aniline) by modeling HOMO-LUMO gaps and charge distribution.
  • Molecular dynamics : Simulate solvent effects on sensor-analyte interactions (e.g., π-π stacking between pyridine and aniline rings) .
  • Machine learning : Train models on spectral databases to predict sensor response curves for novel targets.

Advanced: What strategies improve catalytic efficiency in transition-metal complexes of this ligand?

  • Ligand denticity : Tridentate coordination (N,S,N donors) stabilizes metal centers (e.g., Ru(II) or Mn(II)) for redox-active catalysis.
  • Steric tuning : Bulky substituents (e.g., tert-butyl) reduce undesired side reactions in C-H activation .
  • Solvent optimization : Low-dielectric solvents (e.g., toluene) enhance turnover frequency in cross-coupling reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.